![molecular formula C3H4F2O B1216470 1,3-Difluoroacetone CAS No. 453-14-5](/img/structure/B1216470.png)
1,3-Difluoroacetone
Overview
Description
Synthesis Analysis
The synthesis of fluorinated compounds like 1,3-difluoroacetone involves several approaches, including direct fluorination and the use of fluorinated building blocks. For instance, hexafluoroacetone and its reactions provide insights into the synthesis of related fluorinated ketones. The synthesis of 1,1,1,7,7,7-hexafluoroheptane-2,4,6-trione, a related fluorinated 1,3,5-triketone, through Claisen-type double condensation illustrates the complexity and specificity required in fluorinated compound synthesis (Sevenard et al., 2006).
Molecular Structure Analysis
The molecular structure of 1,3-difluoroacetone and related compounds is crucial for understanding their reactivity and physical properties. The carbon-13 backbone structure of 1,3-difluoroacetone, obtained through the collection of singly substituted 13C isotopologue rotational spectra, provides detailed insights into its structural characteristics (Grubbs, 2017).
Chemical Reactions and Properties
The reactivity of 1,3-difluoroacetone in various chemical reactions highlights its importance as a synthetic intermediate. Studies on the reactions of trifluoroacetone, a closely related compound, with low-energy electrons show complex unimolecular reactions and bond cleavages, indicating the unique reactivity of fluorinated ketones (Illenberger & Meinke, 2014).
Scientific Research Applications
Biochemical Toxicology
1,3-Difluoroacetone, a metabolite of the pesticide ingredient 1,3-difluoro-2-propanol, shows significant biochemical toxicology implications. Rat kidney homogenates convert 1,3-difluoroacetone to (−)‐erythro‐fluorocitrate, a process preceded by fluoride level elevation and followed by citrate accumulation. This conversion is a key step in the synthesis of this toxic compound (Menon, Feldwick, Noakes, & Mead, 2001).
Molecular Structure Analysis
The carbon-13 backbone structure of 1,3-difluoroacetone has been determined using rotational spectra, providing critical insights into its molecular structure. This research helps in understanding the chemical properties and potential applications of 1,3-difluoroacetone in various scientific fields (Grubbs, 2017).
Reactivity with Fluoromethyl Radicals
The study of reactions involving 1,3-difluoroacetone and fluoromethyl radicals reveals important aspects of its reactivity. This knowledge is essential for applications in synthetic chemistry and understanding reaction kinetics in various industrial processes (Cadman & Owen, 1981).
Spectroscopy and Isomerism
1,3-Difluoroacetone has been studied for its microwave spectral properties, providing insights into its molecular conformation and dipole moment. Understanding these properties is crucial for applications in molecular spectroscopy and in the design of materials and chemical compounds (Finnigan, Gillies, Suenram, Wilson, & Karlsson, 1975).
Synthesis of Fluorinated Compounds
1,3-Difluoroacetone is used in the synthesis of various fluorinated compounds, such as methyl 2-(fluoromethyl)-3-fluoroalanine. This compound has applications in medicinal chemistry, highlighting the significance of 1,3-difluoroacetone in synthesizing bioactive molecules (Davis, Reddy, Bental, & Deutsch, 1994).
Fluorinated Building Blocks
The versatility of 1,3-difluoroacetone in synthesizing fluorinated heterocycles and aliphatic compounds demonstrates its importance as a building block in organic synthesis. Its application extends to synthesizing trifluoromethylated compounds, crucial in developing pharmaceuticals and agrochemicals (Lui, Marhold, & Rock, 1998).
Safety And Hazards
properties
IUPAC Name |
1,3-difluoropropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F2O/c4-1-3(6)2-5/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIPCXRNASWFRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)CF)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963363 | |
Record name | 1,3-Difluoropropan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00963363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Difluoroacetone | |
CAS RN |
453-14-5 | |
Record name | 1,3-Difluoro-2-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=453-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 453-14-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21301 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Difluoropropan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00963363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1,3-Difluoroacetone in organic synthesis?
A: 1,3-Difluoroacetone serves as a valuable reagent for synthesizing mono-fluoromethyl 6,5-heteroaromatic bicycles. [] This novel synthetic approach, characterized by its operational simplicity and mild reaction conditions, has demonstrated yields of up to 96%. []
Q2: How does 1,3-Difluoroacetone contribute to understanding the kinetics of unimolecular reactions?
A: Studies using 1,3-Difluoroacetone, either through photolysis alone or co-photolysis with 1,1,3,3-tetrafluoroacetone, have provided insights into the kinetics of hydrogen fluoride elimination from chemically activated molecules. [, ] These studies offer valuable data for validating theoretical frameworks like the classical Rice–Ramsperger–Kassel theory. []
Q3: What is the toxicological relevance of 1,3-Difluoroacetone?
A: 1,3-Difluoroacetone is a key metabolite of 1,3-difluoro-2-propanol, the active ingredient in the pesticide Gliftor. [, , ] This metabolite plays a crucial role in the compound's toxicity. [] In vivo studies have shown that 1,3-Difluoroacetone is converted into (−)-erythro-fluorocitrate, a known inhibitor of aconitate hydratase, leading to citrate accumulation in the kidneys. []
Q4: What spectroscopic data are available for characterizing 1,3-Difluoroacetone?
A: The conformational analysis and dipole moment of 1,3-Difluoroacetone have been investigated using microwave spectroscopy. [, ] These studies provide valuable structural information about the molecule. [, ] Additionally, NMR studies have further elucidated the rotational isomerism present in 1,3-Difluoroacetone. []
Q5: What are the implications of radical reactions involving 1,3-Difluoroacetone?
A: Photolysis studies of 1,3-Difluoroacetone, both independently and in the presence of other ketones, have enabled the measurement of reaction rates for fluoromethyl radicals. [] This research contributes to our understanding of radical reactions and their kinetics, particularly in atmospheric chemistry and combustion processes. []
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